6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide
CAS No.: 848187-27-9
Cat. No.: VC3851463
Molecular Formula: C10H7ClN4O
Molecular Weight: 234.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 848187-27-9 |
---|---|
Molecular Formula | C10H7ClN4O |
Molecular Weight | 234.64 g/mol |
IUPAC Name | 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide |
Standard InChI | InChI=1S/C10H7ClN4O/c11-8-6-12-5-7(14-8)10(16)15-9-3-1-2-4-13-9/h1-6H,(H,13,15,16) |
Standard InChI Key | ZBPVIHJRINAVPO-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl |
Canonical SMILES | C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide belongs to the pyrazinecarboxamide family, with the systematic IUPAC name 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide . Its molecular formula is , corresponding to a molecular weight of 234.64 g/mol . The structure comprises:
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A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted with a chlorine atom at position 6.
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A carboxamide group (-CONH-) at position 2 of the pyrazine ring, where the amide nitrogen is bonded to a pyridin-2-yl group (a six-membered aromatic heterocycle with one nitrogen atom at position 1) .
Structural Characterization
Key spectral data for this compound, inferred from analogous pyrazinecarboxamides , include:
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IR Spectroscopy: Peaks at ~3343 cm (N-H stretch), ~1690 cm (C=O stretch), and ~1589 cm (aromatic C=C) .
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-NMR (400 MHz, DMSO-):
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-NMR: Resonances at ~159.2 ppm (C=O), ~147.6–142.2 ppm (pyrazine carbons), and ~135.3–119.8 ppm (pyridin-2-yl carbons) .
Synthesis and Mechanistic Pathways
Synthetic Routes
The synthesis typically follows a two-step protocol :
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Acyl Chloride Formation:
Pyrazine-2-carboxylic acid derivatives are treated with thionyl chloride () in the presence of catalytic -dimethylformamide (DMF) to generate the corresponding acyl chloride. For example: -
Amide Coupling:
The acyl chloride reacts with 2-aminopyridine in the presence of a base (e.g., triethylamine, TEA) to yield the target compound:Yields for analogous reactions range from 47% to 86% under optimized conditions .
Optimization Strategies
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Microwave Assistance: Reduces reaction time from hours to minutes while improving yields.
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Solvent Selection: Polar aprotic solvents (e.g., dichloromethane, DCM) enhance reactivity .
Physicochemical Properties
Lipophilicity and Solubility
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LogP: Estimated at 2.76 (ClogP = 3.43) , indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Polar Surface Area (PSA): 54.88 Ų , suggesting moderate permeability and compatibility with oral bioavailability.
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazinecarboxamides bearing pyridinyl substituents exhibit inhibitory activity against kinases such as c-Met and ALK, with IC values in the nanomolar range . The pyridin-2-yl group may facilitate hydrogen bonding with kinase active sites.
Applications in Drug Discovery
Antimicrobial Agents
The compound’s structural motifs align with WHO priority pathogens, particularly drug-resistant tuberculosis strains . Modifications to the pyridin-2-yl group could enhance selectivity and reduce cytotoxicity (e.g., selectivity index >20 observed in HepG2 cells) .
Cancer Therapeutics
Kinase inhibition data support repurposing this scaffold for targeting oncogenic signaling pathways. For instance, derivatives with electron-withdrawing groups (e.g., Cl) improve target binding affinity .
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